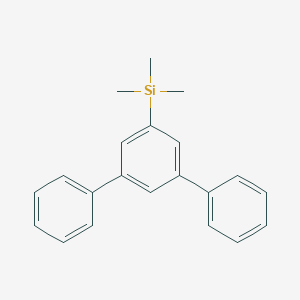

(m-Terphenyl-5'-yl)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

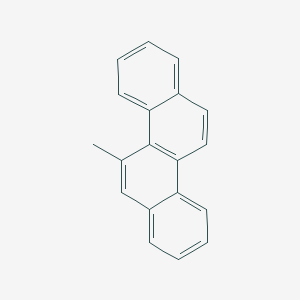

(m-Terphenyl-5’-yl)trimethylsilane is a chemical compound with the molecular formula C21H22Si . It is also known by other names such as 3,5-Diphenyl-1-trimethylsilylbenzene and Trimethyl (m-terphenyl-5’-yl)silane .

Molecular Structure Analysis

The molecular structure of (m-Terphenyl-5’-yl)trimethylsilane consists of a silicon atom bonded to three methyl groups and a terphenyl group . The terphenyl group is a tricyclic aromatic compound consisting of three connected phenyl rings .Physical And Chemical Properties Analysis

(m-Terphenyl-5’-yl)trimethylsilane is a solid at 20 degrees Celsius . It has a molecular weight of 302.49 g/mol . The compound has a melting point range of 79.0 to 83.0 degrees Celsius . It is sensitive to moisture and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

General Information

“(m-Terphenyl-5’-yl)trimethylsilane” or “(3,5-diphenylphenyl)-trimethylsilane” is a chemical compound with the molecular formula C21H22Si and a molecular weight of 302.49 . It appears as a white to almost white powder or crystal .

Applications

This compound is used as a building block in organic semiconductor research . It’s also used in proteomics research .

Use in Suzuki Cross-Coupling Reactions

This compound is used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, which is widely used in organic chemistry to synthesize a variety of organic compounds. The reaction involves the coupling of a boronic acid with a halide under the influence of a palladium catalyst .

2. Use as a Ligand in Main Group Chemistry Meta-terphenyl compounds, which include “(m-Terphenyl-5’-yl)trimethylsilane”, have been used as ligands for main group elements . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the terphenyl compound can coordinate to a main group element, influencing its reactivity and properties .

Use in Proteomics Research

As mentioned earlier, this compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in a variety of ways in this field, such as in the synthesis of protein markers or in the development of new analytical techniques .

1. Use in Double Suzuki Cross-Coupling Reactions This compound is used in double Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, which is widely used in organic chemistry to synthesize a variety of organic compounds. The reaction involves the coupling of a boronic acid with a halide under the influence of a palladium catalyst .

Safety And Hazards

Eigenschaften

IUPAC Name |

(3,5-diphenylphenyl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYRLUSIWVFXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347766 |

Source

|

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(m-Terphenyl-5'-yl)trimethylsilane | |

CAS RN |

128388-53-4 |

Source

|

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)